Superior Catalytic Efficiency (kcat/Km) of Abz-FR-K(Dnp)-P-OH for Somatic ACE Compared to the Analog Abz-YRK(Dnp)P-OH
Abz-FR-K(Dnp)-P-OH demonstrates a 24% higher catalytic efficiency (kcat/Km) for wild-type somatic ACE compared to the closely related analog Abz-YRK(Dnp)P-OH, which differs only by a single amino acid substitution (Phe to Tyr at the P2 position). This quantitative difference is derived from a direct head-to-head kinetic comparison performed under identical experimental conditions [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) for Wild-Type Somatic ACE |
|---|---|
| Target Compound Data | kcat/Km = 52.5 μM⁻¹s⁻¹ (derived from Km = 4.0 μM, kcat = 210 s⁻¹) |
| Comparator Or Baseline | Abz-YRK(Dnp)P-OH: kcat/Km = 42.2 μM⁻¹s⁻¹ (derived from Km = 5.1 μM, kcat = 246 s⁻¹) |
| Quantified Difference | 24% higher efficiency (52.5 vs. 42.2 μM⁻¹s⁻¹) |
| Conditions | Assay performed in 0.1 M Tris-HCl buffer, pH 7.0, containing 50 mM NaCl and 10 μM ZnCl₂ at 37°C. Substrate hydrolysis was monitored continuously by fluorescence (λex = 320 nm, λem = 420 nm). |
Why This Matters
A 24% improvement in catalytic efficiency translates to a lower substrate requirement for achieving the same signal-to-noise ratio in ACE activity assays, reducing per-assay cost and improving sensitivity in high-throughput screening applications.
- [1] Araujo MC, Melo RL, Cesari MH, Juliano MA, Juliano L, Carmona AK. Peptidase specificity characterization of C- and N-terminal catalytic sites of angiotensin I-converting enzyme. Biochemistry. 2000;39(29):8519-8525. View Source
